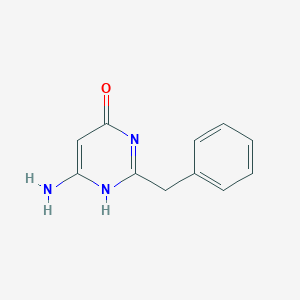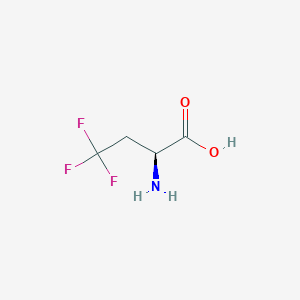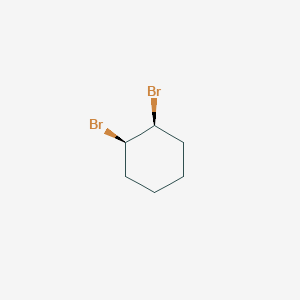
Diiodomethane-d2
Vue d'ensemble
Description
Diiodomethane, also known as methylene iodide, is a molecule of significant interest in various fields of chemistry, including atmospheric chemistry and photochemistry. It is a halomethane with two iodine atoms attached to a single carbon atom.
Synthesis Analysis
The synthesis of diiodomethane and its isotopologues, such as diiodomethane-d2, can be inferred from the general methods of halomethane production. Although the provided papers do not directly describe the synthesis of diiodomethane-d2, they do provide insights into the reactivity and stability of diiodomethane, which are relevant for its synthesis and handling .
Molecular Structure Analysis
The molecular structure of diiodomethane has been studied using various computational methods. The molecule is characterized by a central carbon atom bonded to two iodine atoms. The structure of an isomer, iso-diiodomethane, has been identified as a minimum energy structure, which is separated from conventional diiodomethane by a significant energy barrier . The charge distribution in iso-diiodomethane does not support a hypervalent structure, suggesting a more complex bonding situation .
Chemical Reactions Analysis
Diiodomethane undergoes photodissociation, leading to the formation of radical species and ions. The photodissociation in acetonitrile solution and the subsequent recombination of fragments to form iso-diiodomethane have been studied using ab initio molecular dynamics simulations . Additionally, the photodissociation dynamics focused on the iodine-loss channel have been investigated, revealing the importance of the iso-diiodomethane intermediate in this process . The reactivity of iso-diiodomethane with olefins has also been explored, indicating its role as a methylene transfer agent in cyclopropanation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of diiodomethane are closely related to its electronic structure and molecular dynamics. The electronic absorption spectrum of diiodomethane has been investigated, revealing several Rydberg series and valence transitions . The vibronic features accompanying these transitions provide insights into the vibrational modes of the molecule . The experimental and computational studies of the ions and neutrals in the gas phase have provided appearance energies for the ionic fragments and have correlated fragmentation channels to the electronic states of the cation .
Applications De Recherche Scientifique
Atmospheric Chemistry and Aerosol Formation : Diiodomethane is a crucial halocarbon in atmospheric processes, including ozone depletion and aerosol particle formation. Studies have explored its photodissociation dynamics, revealing insights into the emission of iodine atoms and the formation of iso-diiodomethane intermediates (Cartoni et al., 2015).
Surface Chemistry and Catalysis : Diiodomethane's interaction with surfaces like Cu(110) has been investigated, showing its role in generating C1 fragments essential for producing higher hydrocarbons (Chatterjee et al., 2014). Similarly, its chemistry on Mo(110) surfaces is studied for potential use in adsorbed methylene formation, important for various surface reactions (Weldon & Friend, 1994).
Photodissociation Studies : Research has been conducted on the photodissociation of diiodomethane in solutions like acetonitrile, providing insights into the formation and relaxation of intermediates such as iso-diiodomethane (Tarnovsky et al., 1999).
Analytical Chemistry and Atmospheric Monitoring : Diiodomethane's absorption spectrum has been studied for its potential in atmospheric monitoring, given its role in coastal IO formation (Johnson, Masiello, & Sharpe, 2006).
Biochemistry and Anesthetic Research : Its binding site on purple membrane was identified in X-ray diffraction experiments, providing insights into the interaction of volatile anesthetics with biological membranes (Nakagawa et al., 1994).
Electrochemistry and Ionic Liquid Research : Voltammetric investigations of diiodomethane in ionic liquids have been reported, highlighting its behavior in electroreductive processes and the formation of ion-pair stabilized radical anions (Bhat & Ingole, 2012).
Mécanisme D'action
Target of Action
Diiodomethane-d2, also known as Methylene-d2 iodide, is primarily used in scientific research . It serves as a valuable reagent in organic synthesis, a solvent for chromatography, and a component in the synthesis of other organoiodine compounds . Its primary targets are the molecules or structures that it interacts with during these processes.
Mode of Action
Diiodomethane-d2 is used to prepare deuterated fulvene for retro-Diels-Alder studies . In the Simmons–Smith reaction, it acts as a source of methylene . Diiodomethane-d2 is also a source of the equivalent of CH2+2 .
Biochemical Pathways
It is known to play a vital role in the synthesis of deuterated fulvene for retro-diels-alder studies .
Pharmacokinetics
It is known that diiodomethane-d2 is a very dense colorless liquid . It is slightly soluble in water, but soluble in organic solvents . These properties may influence its bioavailability and distribution in a system.
Result of Action
The molecular and cellular effects of Diiodomethane-d2’s action depend on its specific use. For instance, in the photodissociation of diiodomethane, the molecule dissociates into radicals, which then collide with the solvent and form the photoisomer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diiodomethane-d2. For example, it decomposes upon exposure to light, liberating iodine, which colors samples brownish . Therefore, light exposure is a significant environmental factor to consider when working with this compound.
Safety and Hazards
Propriétés
IUPAC Name |
dideuterio(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496566 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.848 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodomethane-d2 | |
CAS RN |
15729-58-5 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15729-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



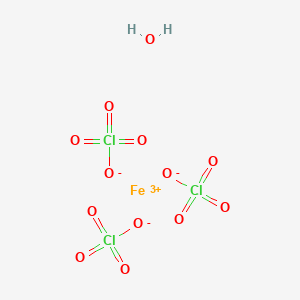
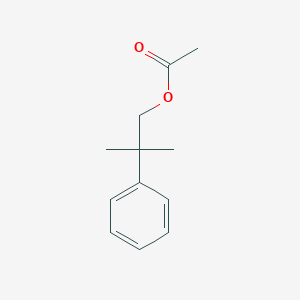
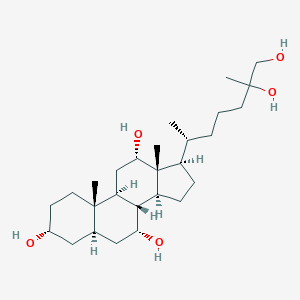

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)

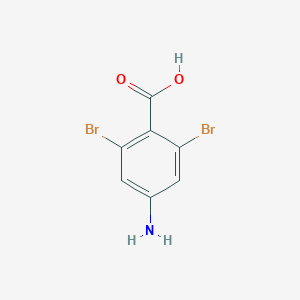



![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
